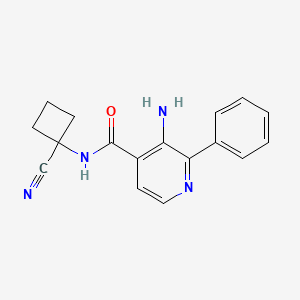
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with an amino group, a cyanocyclobutyl group, and a phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the condensation of appropriate precursors, such as 2-phenylpyridine-4-carboxylic acid and 1-cyanocyclobutylamine, under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and yield. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and cost-effectiveness. Purification techniques, such as recrystallization or chromatography, are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide is studied for its potential biological activity. It may interact with specific enzymes or receptors, leading to insights into biochemical pathways and mechanisms.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide exerts its effects involves its interaction with molecular targets. The amino group and the phenyl ring may play crucial roles in binding to specific receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
3-[(1-cyanocyclobutyl)amino]benzonitrile: This compound shares a similar structure but lacks the carboxamide group.
4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide: Another related compound with a fluorine atom in place of the phenyl group.
Properties
IUPAC Name |
3-amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c18-11-17(8-4-9-17)21-16(22)13-7-10-20-15(14(13)19)12-5-2-1-3-6-12/h1-3,5-7,10H,4,8-9,19H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVQYEXDLMCZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=C(C(=NC=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
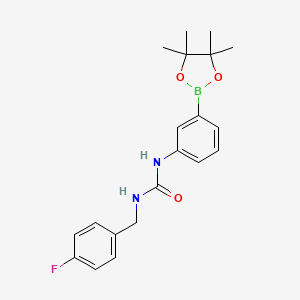
![1-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2989954.png)
![6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2989955.png)
![(E)-methyl 2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2989959.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2989960.png)
![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2989961.png)
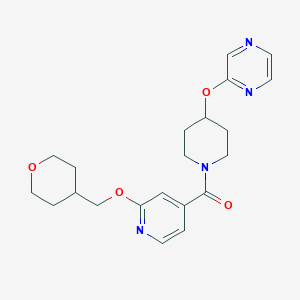
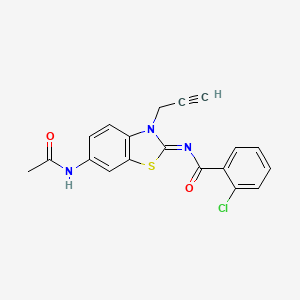
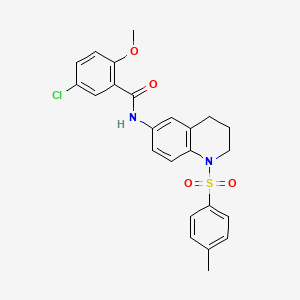
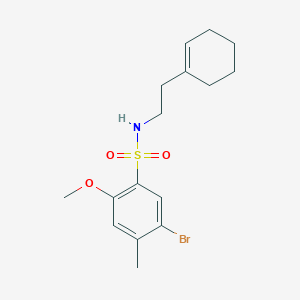
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2989967.png)
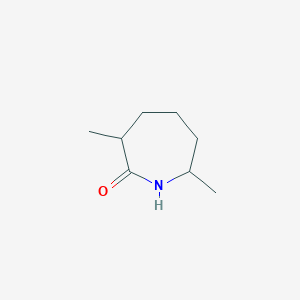
![2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2989970.png)
![1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989971.png)
